molecular formula C21H15Cl2F3N2O3S B6025116 2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6025116
M. Wt: 503.3 g/mol
InChI Key: JPUBVGWYNCBGCK-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with 2,3-dichloroaniline to form an intermediate product. This intermediate is then reacted with 3-(trifluoromethyl)phenylacetic acid under specific conditions to yield the final compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques like continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-[3-(trifluoromethyl)phenyl]acetamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzenesulfonyl)acetamide
  • 2,3-dichloroaniline
  • 3-(trifluoromethyl)phenylacetic acid

Uniqueness

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its combination of functional groups, which confer specific reactivity and stability. This makes it particularly valuable in research and industrial applications where such properties are desired.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2F3N2O3S/c22-17-10-5-11-18(20(17)23)28(32(30,31)16-8-2-1-3-9-16)13-19(29)27-15-7-4-6-14(12-15)21(24,25)26/h1-12H,13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUBVGWYNCBGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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